![molecular formula C13H14ClN B13484014 1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
1H,2H,3H,4H-benzo[h]quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,2H,3H,4H-benzo[h]quinoline hydrochloride is a heterocyclic aromatic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a fused benzene and quinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride typically involves cycloisomerization reactions. One common method includes the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals such as platinum or by Brønsted acids . The reaction conditions often involve the use of trifluoromethanesulfonic acid for electrophilic activation, leading to almost quantitative cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cycloisomerization processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H,2H,3H,4H-benzo[h]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and other functionalized derivatives, which are valuable in further chemical synthesis and applications.
Aplicaciones Científicas De Investigación
1H,2H,3H,4H-benzo[h]quinoline hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Benzo[h]quinoline: Shares a similar fused ring structure but lacks the hydrochloride group.
Isoquinoline: Another heterocyclic compound with a similar structure but different chemical properties.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Uniqueness: 1H,2H,3H,4H-benzo[h]quinoline hydrochloride is unique due to its specific fused ring system and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H14ClN |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydrobenzo[h]quinoline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12;/h1-2,4,6-8,14H,3,5,9H2;1H |
Clave InChI |
PLYAYIKADXDZCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C3C=C2)NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


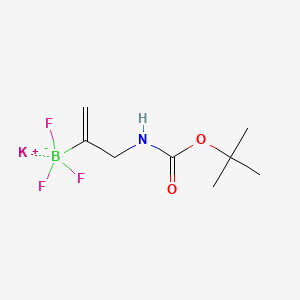
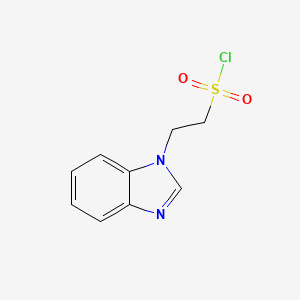
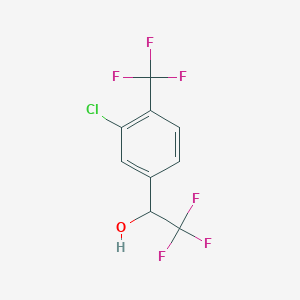
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
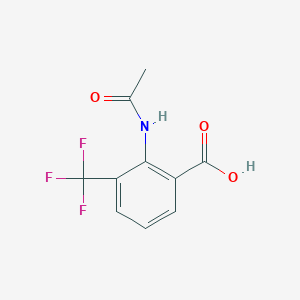
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
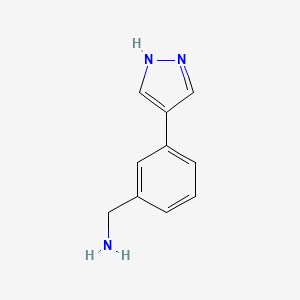
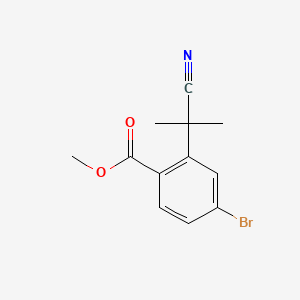
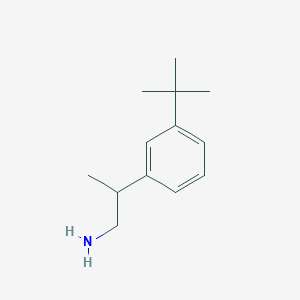
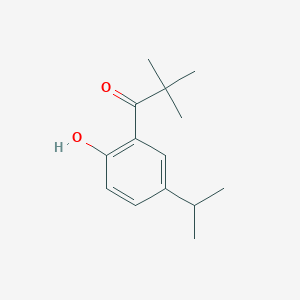
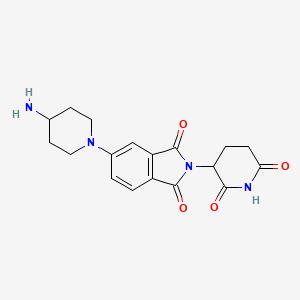
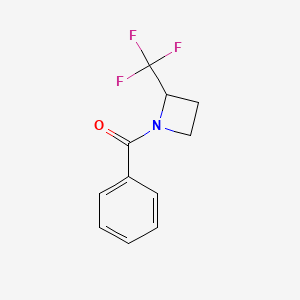

![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
